[(1R)-1-Amino-3-sulfanylpropyl](hydroxy)oxophosphanium
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Overview
Description
(1R)-1-Amino-3-sulfanylpropyloxophosphanium is a unique organophosphorus compound characterized by the presence of an amino group, a sulfanyl group, and a hydroxy-oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-3-sulfanylpropyloxophosphanium typically involves the reaction of a suitable phosphine precursor with an amino-thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The process involves the following steps:
Preparation of the phosphine precursor: This involves the reaction of a phosphorus trihalide with an alcohol to form the corresponding phosphine oxide.
Reaction with amino-thiol compound: The phosphine oxide is then reacted with an amino-thiol compound in the presence of a base to form the desired (1R)-1-Amino-3-sulfanylpropyloxophosphanium.
Industrial Production Methods
Industrial production of (1R)-1-Amino-3-sulfanylpropyloxophosphanium involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-3-sulfanylpropyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxophosphanium moiety can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
(1R)-1-Amino-3-sulfanylpropyloxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a biochemical probe and as an inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-Amino-3-sulfanylpropyloxophosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved include redox signaling and the regulation of gene expression.
Comparison with Similar Compounds
(1R)-1-Amino-3-sulfanylpropyloxophosphanium can be compared with other similar compounds, such as:
(1-Aminoethyl)phosphinic acid: Similar in structure but lacks the sulfanyl group.
(1-Amino-3-sulfanylpropyl)phosphine oxide: Similar but lacks the hydroxy group.
(1-Amino-3-sulfanylpropyl)phosphonium: Similar but lacks the oxo group.
The uniqueness of (1R)-1-Amino-3-sulfanylpropyloxophosphanium lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
672911-97-6 |
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Molecular Formula |
C3H9NO2PS+ |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
[(1R)-1-amino-3-sulfanylpropyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H8NO2PS/c4-3(1-2-8)7(5)6/h3H,1-2,4H2,(H-,5,6,8)/p+1/t3-/m1/s1 |
InChI Key |
CMXYIESZHVGBED-GSVOUGTGSA-O |
Isomeric SMILES |
C(CS)[C@H](N)[P+](=O)O |
Canonical SMILES |
C(CS)C(N)[P+](=O)O |
Origin of Product |
United States |
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